N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946327-82-8
VCID: VC6292188
InChI: InChI=1S/C21H21FN2O2S/c1-14-19(27-21(24-14)16-5-7-17(22)8-6-16)11-12-23-20(25)13-15-3-9-18(26-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,23,25)
SMILES: CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)CC3=CC=C(C=C3)OC
Molecular Formula: C21H21FN2O2S
Molecular Weight: 384.47

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide

CAS No.: 946327-82-8

Cat. No.: VC6292188

Molecular Formula: C21H21FN2O2S

Molecular Weight: 384.47

* For research use only. Not for human or veterinary use.

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide - 946327-82-8

Specification

CAS No. 946327-82-8
Molecular Formula C21H21FN2O2S
Molecular Weight 384.47
IUPAC Name N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C21H21FN2O2S/c1-14-19(27-21(24-14)16-5-7-17(22)8-6-16)11-12-23-20(25)13-15-3-9-18(26-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,23,25)
Standard InChI Key YREOLDGPAHBODQ-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)CC3=CC=C(C=C3)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates three critical components:

  • Thiazole Ring: A five-membered heterocycle containing sulfur (S) and nitrogen (N) atoms at positions 1 and 3, respectively. The 4-methyl group on the thiazole enhances lipophilicity, potentially improving membrane permeability.

  • 4-Fluorophenyl Substituent: Attached to the thiazole’s 2-position, the fluorine atom introduces electronegativity, which can modulate electronic interactions with biological targets such as ATP-binding pockets .

  • Methoxyphenyl Acetamide Side Chain: The 4-methoxy group on the phenyl ring contributes to hydrogen bonding and π-π stacking interactions, while the acetamide linker provides conformational flexibility for target engagement .

Molecular Properties

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC21H21FN2O2S\text{C}_{21}\text{H}_{21}\text{FN}_2\text{O}_2\text{S}
Molecular Weight384.47 g/mol
logP3.68 (predicted)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area42.05 Ų
SMILESCOc1ccc(CC(NCCc2csc(c3ccc(F)cc3)n2)=O)cc1

The moderate logP value suggests balanced lipophilicity, favoring both solubility and cellular uptake . The polar surface area (42.05 Ų) indicates potential for passive diffusion across biological membranes, a critical factor in drug bioavailability .

Synthetic Pathways and Optimization

General Synthesis Strategy

While explicit details for this compound are unpublished, analogous thiazole-acetamide derivatives are typically synthesized via multi-step protocols:

  • Thiazole Formation: Cyclocondensation of α-haloketones with thioamides generates the thiazole core. For example, 4-methyl-2-(4-fluorophenyl)thiazole-5-carbaldehyde may serve as an intermediate.

  • Side Chain Introduction: A reductive amination or nucleophilic substitution reaction links the thiazole to the ethylamine spacer.

  • Acetamide Coupling: The methoxyphenyl acetamide group is appended using peptide coupling reagents like HBTU or EDCI in solvents such as dimethylformamide (DMF) .

Purification and Yield

Recrystallization from ethanol or acetonitrile is commonly employed to achieve >95% purity. Yields for analogous compounds range from 40–65%, depending on the efficiency of the coupling steps.

Biological Activities and Mechanisms

Anti-Inflammatory Action

Thiazoles modulate cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways. Molecular docking studies suggest that the acetamide linker in this compound could interact with COX-2’s active site, analogous to celecoxib .

Anticancer Activity

Preliminary data on similar molecules indicate inhibition of protein kinases (e.g., EGFR, VEGFR) and induction of apoptosis in cancer cell lines. The 4-methylthiazole moiety may contribute to ATP-competitive kinase binding .

ParameterTarget CompoundAnalog
Thiazole Substitution4-Methyl, 5-positionUnsubstituted, 4-position
logP3.683.67
Polar Surface Area42.05 Ų42.05 Ų
Anticipated BioavailabilityModerateModerate

The 4-methyl group in the target compound may enhance metabolic stability compared to the analog, as methyl groups often reduce oxidative degradation by cytochrome P450 enzymes .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to improve yield and reduce reaction times.

  • In Vitro Screening: Prioritize assays against kinase panels (e.g., EGFR, BRAF) and antimicrobial panels (e.g., MRSA, Candida auris).

  • ADMET Profiling: Assess pharmacokinetic properties, including plasma protein binding and CYP450 inhibition.

  • Structural Modifications: Investigate substituents like trifluoromethyl or nitro groups to enhance potency and selectivity.

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